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Compound of Interest

1-(2-Amino-6-
Compound Name:
bromophenyl)ethanone

Cat. No.: B1510461

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-6-
bromophenyl)ethanone, CAS Number 55830-09-6. This document details the compound's
physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its
critical applications in modern organic and medicinal chemistry. As a key bifunctional building
block, its ortho-amino ketone moiety serves as a linchpin for constructing complex heterocyclic
systems, most notably substituted quinolines via the Friedlander annulation. This guide is
intended for researchers, chemists, and drug development professionals, offering field-proven
insights into its handling, characterization, and synthetic utility.

Compound Profile and Physicochemical Properties

1-(2-Amino-6-bromophenyl)ethanone is a substituted aromatic ketone that serves as a
valuable intermediate in the synthesis of pharmaceuticals and other complex organic
molecules. The strategic placement of the amino, bromo, and acetyl groups on the phenyl ring
offers multiple reactive sites for further functionalization.

Table 1: Key Properties of 1-(2-Amino-6-bromophenyl)ethanone
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Property Value Source(s)
CAS Number 55830-09-6 [1]
Molecular Formula CsHsBrNO N/A
Molecular Weight 214.06 g/mol N/A
Appearance Typically a yellow or white solid  N/A

>97% (typical commercial

Purity N/A
grade)
Keep in a dark place, sealed in
Storage drv. 2.8°C N/A
ry, 2-8°

Synthesis and Purification: A Plausible Approach

While specific literature detailing the synthesis of the 6-bromo isomer is not as prevalent as for
other isomers, a reliable route can be conceptualized from fundamental principles of organic
chemistry, starting from the commercially available 2'-aminoacetophenone. The primary
challenge is achieving regioselective bromination at the C6 position, which is ortho to the
strongly activating amino group.

2.1. Synthetic Rationale

Direct bromination of 2'-aminoacetophenone typically yields a mixture of products, with the
major product often being the 5-bromo or 3,5-dibromo derivatives due to the ortho, para-
directing nature of the amine.[2] To favor substitution at the C6 position, a strategy involving
protection of the more reactive para-position (C4) or using a directing group may be necessary.
However, a carefully controlled electrophilic aromatic substitution remains the most direct
approach. The protocol below is a generalized procedure adapted for this target.

2.2. Experimental Protocol: Controlled Monobromination

Materials:
e 2'-Aminoacetophenone

e N-Bromosuccinimide (NBS)
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e Dichloromethane (DCM) or Acetonitrile (MeCN)

 Silica Gel for column chromatography

o Standard laboratory glassware, magnetic stirrer, and cooling bath
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0
equivalent of 2'-aminoacetophenone in anhydrous DCM or MeCN (approx. 10 mL per gram
of starting material).

e Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the
reaction rate and improve selectivity.

e Bromination: Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in the same solvent
dropwise over 30-60 minutes. The slow addition helps to minimize over-bromination and side
reactions.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
The reaction is typically complete within 1-3 hours at 0°C.

o Work-up: Once the starting material is consumed, quench the reaction by adding a saturated
agueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture
to a separatory funnel and extract the organic layer.

» Extraction & Drying: Wash the organic layer sequentially with water and brine. Dry the
organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under
reduced pressure.

 Purification: The resulting crude product will likely be a mixture of isomers. Purify the desired
1-(2-Amino-6-bromophenyl)ethanone using flash column chromatography on silica gel,
typically with a hexane/ethyl acetate gradient.[3]

2.3. Visualization of Synthetic Workflow
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Caption: Generalized workflow for the synthesis of 1-(2-Amino-6-bromophenyl)ethanone.
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Core Application: The Friedlander Annulation for
Quinolines

The most powerful application of 1-(2-Amino-6-bromophenyl)ethanone is its role as a
precursor in the Friedlander annulation, a classic and efficient method for synthesizing
quinoline derivatives.[4] The reaction involves the condensation of an ortho-aminoaryl ketone
with a compound containing an a-methylene group (a readily enolizable ketone or aldehyde).[5]

3.1. Mechanistic Insight

The reaction proceeds via an initial aldol-type condensation between the enolate of the active
methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by an
intramolecular cyclization (condensation of the amine onto the newly formed carbonyl) and
subsequent dehydration to yield the aromatic quinoline ring system.[4][6] The use of an acid or
base catalyst is common to facilitate the condensation and cyclization steps.[7]

The significance of using 1-(2-Amino-6-bromophenyl)ethanone is that the bromine atom is
retained on the resulting quinoline scaffold, specifically at the 8-position. These 8-
bromoquinolines are valuable intermediates themselves, as the bromine atom can be further
functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build
molecular complexity, a cornerstone of modern drug discovery.[8][9]

3.2. Visualization of the Friedlander Annulation
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Caption: Logical workflow of the Friedl&ander annulation to form 8-bromoquinolines.

3.3. General Protocol for 8-Bromoquinoline Synthesis

This protocol describes a general method for synthesizing a substituted 8-bromoquinoline from
1-(2-Amino-6-bromophenyl)ethanone.

Materials:

¢ 1-(2-Amino-6-bromophenyl)ethanone (1.0 eq.)
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Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.1 eq.)

p-Toluenesulfonic acid (p-TsOH) (0.1 eq.) or Potassium Hydroxide (KOH)

Toluene or Ethanol

Apparatus for heating under reflux with a Dean-Stark trap (if using acid catalysis in toluene)

Procedure:

Charging the Flask: To a round-bottom flask, add 1-(2-Amino-6-bromophenyl)ethanone,
the active methylene compound, the chosen catalyst, and the solvent.

e Heating: Heat the reaction mixture to reflux. If using p-TsOH in toluene, use a Dean-Stark
trap to remove the water formed during the reaction, which drives the equilibrium towards the
product.

e Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12
hours).

e Cooling and Isolation: Allow the reaction mixture to cool to room temperature. If a solid
precipitates, it can be collected by vacuum filtration.

e Work-up: If no solid forms, concentrate the solvent under reduced pressure. Dissolve the
residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated sodium
bicarbonate solution (if acid catalyst was used) or water (if base was used), followed by
brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the
solvent. The crude product can be purified by recrystallization from a suitable solvent (e.qg.,
ethanol) or by column chromatography.[2]

Predicted Spectroscopic and Analytical Data

Full spectroscopic data for this specific isomer is not widely published. However, based on its
structure and data from analogous compounds like 2'-aminoacetophenone and other bromo-
isomers, a reliable prediction of its key spectral features can be made.[10][11][12] This is
invaluable for chemists to confirm the identity and purity of their synthesized material.
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Table 2: Predicted Spectroscopic Data for 1-(2-Amino-6-bromophenyl)ethanone

Technique

Expected Features

1H NMR

0 ~2.6 ppm (s, 3H): Acetyl methyl protons (-
COCHSs).6 ~4.5-5.5 ppm (br s, 2H): Amine
protons (-NHz), broad and exchangeable with
D20.5 ~6.7-7.5 ppm (m, 3H): Aromatic protons.
Expect a doublet, a triplet (or doublet of
doublets), and another doublet, corresponding

to the three adjacent protons on the ring.

13C NMR

0 ~28-32 ppm: Acetyl methyl carbon (-CHs).d
~110-150 ppm: Six signals for the aromatic
carbons, with the C-Br and C-NH= carbons
being distinct.d ~198-202 ppm: Ketone carbonyl
carbon (C=0).

IR (cm™2)

~3350-3480 cm~1: N-H stretching (doublet for
primary amine).~1650-1680 cm~1: C=0
stretching for the aryl ketone.~1600-1620 cm~1;
N-H bending and C=C aromatic stretching.

Mass Spec (El)

M* at m/z 213/215: Molecular ion peak showing
the characteristic isotopic pattern for bromine
(*°Br/81Br in ~1:1 ratio).Fragment at m/z
198/200: Loss of the methyl group (-CHs).

Safety, Handling, and Storage

Proper handling of 1-(2-Amino-6-bromophenyl)ethanone is essential to ensure laboratory

safety. As with many halogenated and amino-aromatic compounds, it should be treated as

potentially hazardous.

o Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

o Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[14] Avoid contact with skin and eyes. After handling, wash
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hands thoroughly.

e Hazard Statements (Potential): Based on similar compounds, it may be harmful if swallowed,
in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

o Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended
storage temperature is between 2-8°C.

o Spills and Disposal: In case of a spill, collect the material mechanically, avoiding dust
formation, and place it in a suitable container for disposal.[15] Dispose of chemical waste in
accordance with local, regional, and national regulations.

Conclusion

1-(2-Amino-6-bromophenyl)ethanone is a strategically designed chemical intermediate with
significant utility for synthetic and medicinal chemists. Its true value is realized in its capacity to
serve as a robust precursor to 8-bromo-substituted quinolines via the Friedlander annulation.
The presence of the bromine atom provides a reactive handle for subsequent diversification,
making this compound an essential tool in the construction of libraries of complex molecules for
drug discovery and materials science. This guide provides the foundational knowledge required
for its synthesis, characterization, and effective application in research and development
settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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